N-(1H-indol-5-yl)-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide
Overview
Description
N-(1H-indol-5-yl)-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide is a useful research compound. Its molecular formula is C19H17N3O2S and its molecular weight is 351.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-1H-indol-5-yl-4-(3-oxo-1,2-benzisothiazol-2(3H)-yl)butanamide is 351.10414797 g/mol and the complexity rating of the compound is 515. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Urease Inhibition and Potential Therapeutic Applications
Novel Indole-Based Hybrid Oxadiazole Scaffolds : A study by Nazir et al. (2018) synthesized novel indole-based oxadiazole scaffolds with N-(substituted-phenyl)butanamides, demonstrating potent in vitro inhibitory potential against the urease enzyme. These compounds were identified as competitive inhibitors, with one compound showing a Ki value of 0.003 μM. The hemolytic study indicated mild cytotoxicity towards cell membranes, suggesting their potential as therapeutic agents in drug designing programs (Nazir et al., 2018).
Catalysis and Synthesis Applications
Direct Cyanation of Indoles and Benzofurans : Ding and Jiao (2011) explored the direct cyanation of indoles employing N,N-dimethylformamide as both the reagent and solvent, presenting an alternative method for aryl nitriles synthesis. This process, however, was limited in scope to indoles and benzofurans (Ding & Jiao, 2011).
Antitumor Activity
Antitumor Screening of Indol-3-yl Butanamide Derivatives : A study conducted by Horishny and Matiychuk (2020) focused on the synthesis of 4-[5-(1H-indol-3-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamides, demonstrating moderate antitumor activity against most malignant tumor cells, with the UO31 renal cancer cell line showing significant sensitivity to most of the tested compounds (Horishny & Matiychuk, 2020).
Psychotropic, Anti-inflammatory, and Antimicrobial Activities
Synthesis and Evaluation of N-[1,3-(benzo)thiazol-2-yl]-ω-[3,4-dihydroisoquinolin-2(1H)-yl]alkanamides : Zablotskaya et al. (2013) synthesized a series of new N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives. These compounds exhibited marked sedative action, high anti-inflammatory activity, selective cytotoxic effects, NO-induction ability concerning tumor cell lines, and some displayed antimicrobial action. This study highlights the potential of these compounds in various therapeutic areas (Zablotskaya et al., 2013).
Properties
IUPAC Name |
N-(1H-indol-5-yl)-4-(3-oxo-1,2-benzothiazol-2-yl)butanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2S/c23-18(21-14-7-8-16-13(12-14)9-10-20-16)6-3-11-22-19(24)15-4-1-2-5-17(15)25-22/h1-2,4-5,7-10,12,20H,3,6,11H2,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMPCWCFLEXQDRR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(S2)CCCC(=O)NC3=CC4=C(C=C3)NC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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